![molecular formula C13H15N5O2 B15169275 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione CAS No. 647826-59-3](/img/structure/B15169275.png)
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is an organic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yield and purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-7 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkylamines and polyphenols can be used in the presence of acids.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
科学研究应用
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit kinase activity, leading to altered cellular signaling .
相似化合物的比较
Similar Compounds
1,3-Dimethyllumazine: Shares a similar pteridine core structure but differs in its substituents.
8-Substituted Xanthines: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
647826-59-3 |
|---|---|
分子式 |
C13H15N5O2 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-propylpyrrolo[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H15N5O2/c1-4-6-18-7-5-8-10(18)15-11-9(14-8)12(19)17(3)13(20)16(11)2/h5,7H,4,6H2,1-3H3 |
InChI 键 |
VQRMVZJATUILBP-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


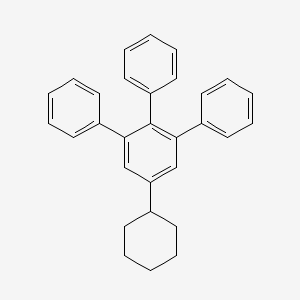
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
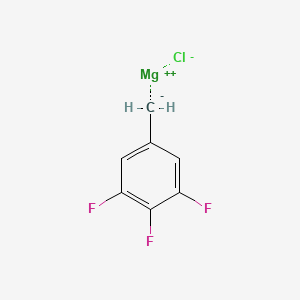
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
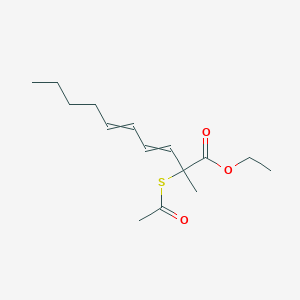
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
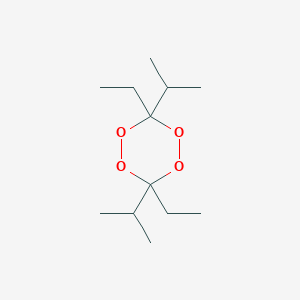

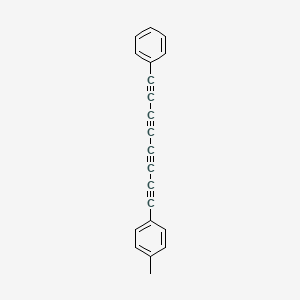
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
